

Technical Guide: (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

Cat. No.: B572919

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CAS Number: 1256358-66-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a bifunctional organic compound that incorporates both a furan moiety and a phenylboronic acid group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The furan ring is a common scaffold in many biologically active compounds, while the boronic acid group is renowned for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.^{[1][2]} This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid** is provided below. It is important to note that experimentally determined values for properties such as melting and boiling points are not

readily available in the public domain and would typically be determined empirically in a laboratory setting.

Property	Value	Source
CAS Number	1256358-66-3	[3]
Molecular Formula	C ₁₂ H ₁₃ BO ₄	[3]
Molecular Weight	232.04 g/mol	[3]
Appearance	Off-white to light yellow powder (typical for arylboronic acids)	General Knowledge
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.	General Knowledge
Storage	Store in a cool, dry place under an inert atmosphere. Boronic acids are sensitive to moisture and oxidation.[4]	General Knowledge

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid**. While a specific spectrum for this exact compound is not publicly available, the expected characteristic peaks based on its structure are outlined below.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	d	2H	Ar-H ortho to B(OH) ₂
~7.4-7.5	d	2H	Ar-H meta to B(OH) ₂
~7.5	m	1H	Furan H ₅
~6.4	m	1H	Furan H ₄
~6.3	m	1H	Furan H ₃
~4.6	s	2H	Ar-CH ₂ -O
~4.5	s	2H	O-CH ₂ -Furan
~3.3	br s	2H	B(OH) ₂

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~150-155	Furan C ₂
~143	Furan C ₅
~135	Ar-C para to B(OH) ₂
~130	Ar-C ortho to B(OH) ₂
~128	Ar-C meta to B(OH) ₂
~110	Furan C ₃ and C ₄
~70-75	Ar-CH ₂ -O
~65-70	O-CH ₂ -Furan

FT-IR Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3200	Broad	O-H stretch (B(OH) ₂)
~3100-3000	Medium	C-H stretch (aromatic and furan)
~2950-2850	Medium	C-H stretch (aliphatic)
~1600	Medium-Strong	C=C stretch (aromatic ring)
~1350	Strong	B-O stretch
~1020	Strong	C-O stretch

Mass Spectrometry

m/z	Interpretation
232.09	[M] ⁺ (Exact mass for C ₁₂ H ₁₃ BO ₄)
214.08	[M-H ₂ O] ⁺
135.08	[M-B(OH) ₂ - H] ⁺
97.03	[C ₅ H ₅ O ₂] ⁺ (Furan-2-ylmethoxy fragment)

Experimental Protocols

Synthesis of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

A plausible synthetic route for (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid involves a two-step process starting from (4-(bromomethyl)phenyl)boronic acid pinacol ester and furan-2-ylmethanol.

Step 1: Williamson Ether Synthesis

- To a solution of furan-2-ylmethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

- Allow the mixture to stir at room temperature for 30 minutes.
- Add a solution of (4-(bromomethyl)phenyl)boronic acid pinacol ester (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
- Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester protected product.

Step 2: Deprotection of the Boronic Acid

- Dissolve the crude pinacol ester from Step 1 in a mixture of acetone and water.
- Add an excess of a strong acid, such as hydrochloric acid (HCl), to the solution.
- Stir the mixture at room temperature until the deprotection is complete, as indicated by TLC or LC-MS.
- Remove the acetone under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid**.

Purification Protocol

Purification of arylboronic acids can be challenging due to their propensity to form anhydrides (boroxines). Recrystallization is a common and effective method.^[4]

- Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes, or hot water).
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.

An alternative purification method involves the formation of a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.

General Protocol for Suzuki-Miyaura Coupling

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

- In a reaction vessel, combine the aryl halide (1.0 eq), **(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
- Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
- Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer and extract the aqueous layer with the organic solvent (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

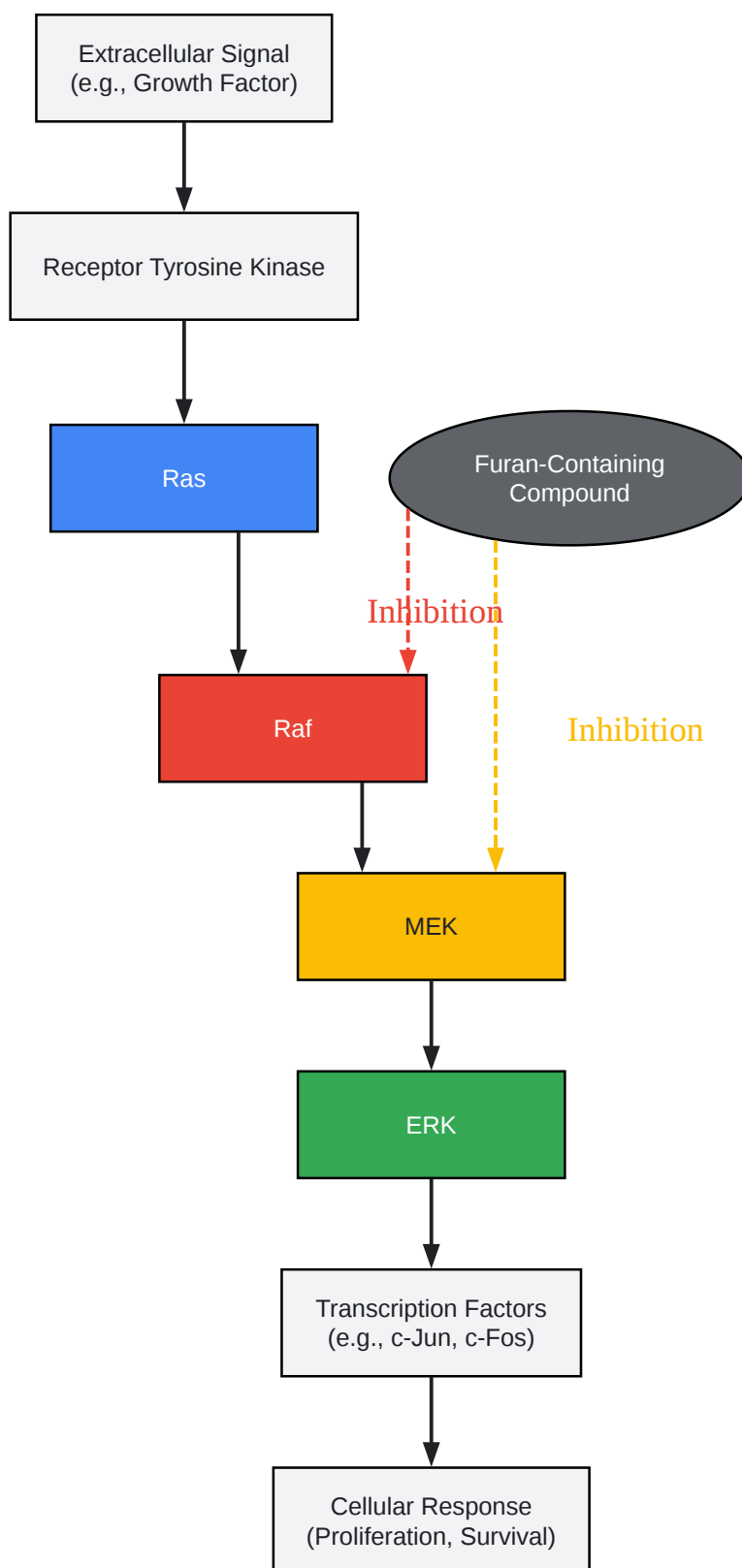
- Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Applications in Drug Development

The structural motifs present in **(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid** suggest its potential as a valuable tool in drug discovery.

Role of the Furan Moiety

The furan ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[5] It can act as a bioisostere for other aromatic rings like benzene or thiophene, offering unique electronic and steric properties that can influence a molecule's binding affinity to biological targets and its metabolic stability. Furan-containing compounds have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[6][7][8][9] Dysregulation of the MAPK pathway is implicated in many diseases, including cancer.

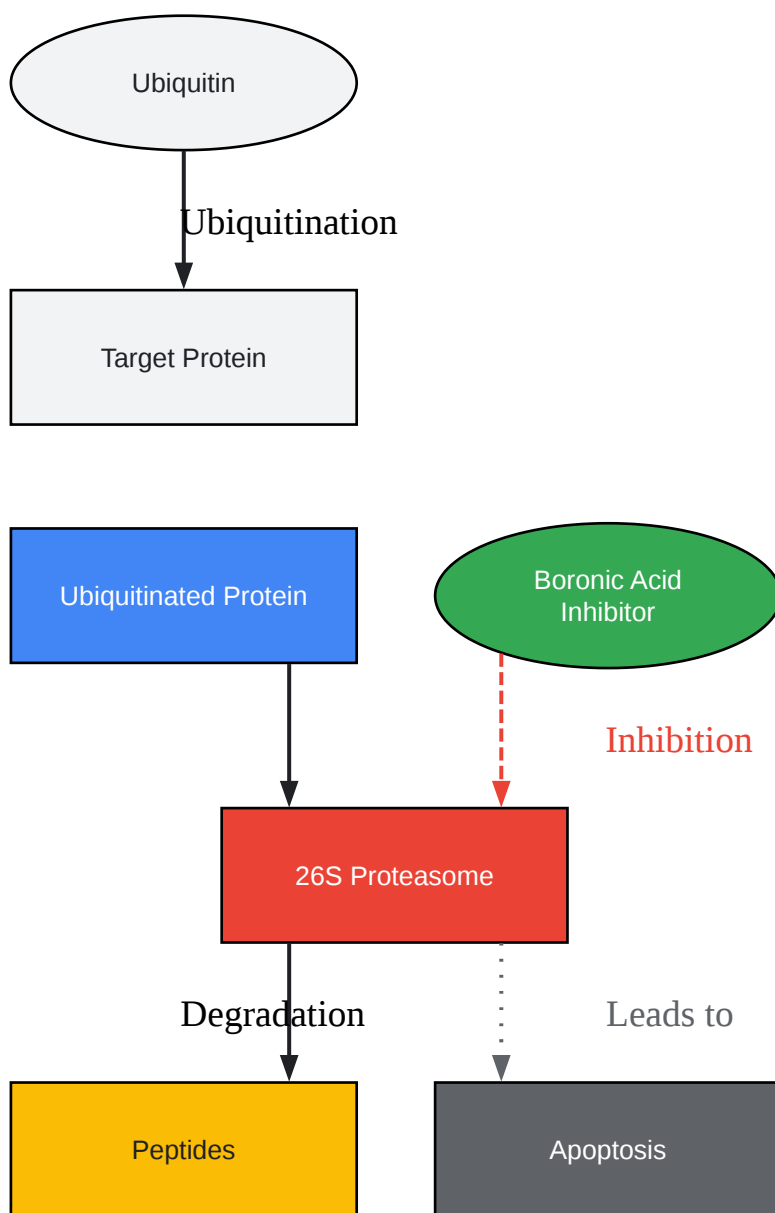


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Figure 1. Simplified MAPK Signaling Pathway and Potential Inhibition by Furan-Containing Compounds.

Role of the Boronic Acid Moiety

Boronic acids and their derivatives have emerged as a significant class of compounds in drug development. Their unique ability to form reversible covalent bonds with the active site serine or threonine residues of certain enzymes makes them potent inhibitors. A prime example is the proteasome inhibitor Bortezomib, a dipeptidyl boronic acid used in the treatment of multiple myeloma.[10] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, ultimately inducing cancer cell death.



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Figure 2. Ubiquitin-Proteasome Pathway and Inhibition by Boronic Acids.

Conclusion

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a versatile chemical entity with significant potential in the development of novel therapeutics and functional materials. Its dual functionality allows for its incorporation into complex molecular architectures through well-established synthetic methodologies like the Suzuki-Miyaura coupling. The presence of the furan and boronic acid moieties suggests potential interactions with key biological targets and

signaling pathways, making it an attractive scaffold for further investigation in drug discovery programs. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers in the field.

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